Colocynthin

Descripción general

Descripción

Métodos De Preparación

Colocynthin can be isolated from natural sources such as the bitter mutant of Hawkesbury watermelon (Citrullus lanatus) . The isolation process involves homogenation and filtration of juice or reconstituted residues from the fruit . Additionally, synthetic routes for elaterinide involve the use of high-performance liquid chromatography (HPLC) to analyze and purify the compound .

Análisis De Reacciones Químicas

Colocynthin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of elaterinide can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Anticancer Applications

Colocynthin has been extensively studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer treatment.

Case Studies and Findings

- A study on the ethyl acetate extract of Citrullus colocynthis demonstrated significant cytotoxicity against pancreatic (MIAPaCa-2) and skin cancer (A-431) cell lines. The IC50 values were found to be 17.4 µg/mL for MIAPaCa-2 and 13.1 µg/mL for A-431 cells, indicating potent activity compared to doxorubicin, a standard chemotherapy drug.

Table 1: Cytotoxicity of Ethyl Acetate Extracts on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) | % Inhibition (100 µg/mL) |

|---|---|---|---|

| MIAPaCa-2 | 17.4 | 21 | 54.4 |

| A-431 | 13.1 | 37.6 | 68.3 |

- Another investigation revealed notable anticancer activity across multiple cell lines (HepG2, DU145, HeLa, A549), with IC50 values ranging from 48.49 to 197.96 µg/mL. The hexane extract was particularly effective against DU145 cells with an IC50 of 48.49 µg/mL.

Table 2: Anticancer Activity of Seed Extracts

| Cell Line | Extract Type | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Chloroform | Inactive |

| DU145 | Hexane | 48.49 |

| HeLa | Methanol | Active |

| A549 | Methanol | Active |

Antimicrobial Properties

This compound also exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Seed Extracts

| Bacteria | Extract Type | MIC (µg/mL) |

|---|---|---|

| Klebsiella planticola | Hexane | 0.9 |

| Staphylococcus aureus | Methanol | 62.5 |

| Escherichia coli | Chloroform | 250 |

These findings suggest that this compound could be utilized as a natural antimicrobial agent in treating infections caused by resistant bacterial strains.

Traditional Medicine Applications

Historically, Citrullus colocynthis has been used in traditional medicine for its laxative effects and treatment of gastrointestinal disorders . this compound's pharmacological properties align with these traditional uses, supporting its role as a therapeutic agent.

Molecularly Imprinted Polymers for Quality Control

Recent advancements have led to the development of molecularly imprinted polymers (MIPs) designed to selectively absorb this compound from extracts of Citrullus colocynthis. These MIPs enhance the efficiency of extracting and analyzing this compound in traditional medicine products, ensuring quality control and standardization .

Mecanismo De Acción

The mechanism of action of elaterinide involves its interaction with various molecular targets and pathways. Colocynthin exerts its effects by modulating the activity of enzymes and signaling pathways involved in inflammation and cell proliferation . For example, elaterinide can inhibit the activity of certain enzymes, leading to a reduction in inflammatory responses . Additionally, elaterinide can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Colocynthin is similar to other cucurbitacin glycosides, such as cucurbitacin E and cucurbitacin I . These compounds share a similar polycyclic structure and glycosidic linkage . elaterinide is unique in its specific molecular structure and biological activities . For example, while cucurbitacin E and cucurbitacin I are known for their potent anticancer properties, elaterinide has been studied for its potential anti-inflammatory and allelochemical effects .

Conclusion

This compound is a fascinating compound with diverse applications in scientific research Its unique chemical structure and biological activities make it a valuable compound for studying cucurbitacin glycosides and their potential therapeutic effects

Actividad Biológica

Colocynthin, derived from the plant Citrullus colocynthis, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Overview of Citrullus colocynthis

Citrullus colocynthis, commonly known as colocynth or bitter apple, is a plant belonging to the Cucurbitaceae family. It has been traditionally used in various cultures for its medicinal properties. Recent studies have focused on isolating and characterizing its active compounds, including this compound, to understand their pharmacological potential.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and other extracts from C. colocynthis.

Case Study: Anticancer Efficacy

A recent study investigated the cytotoxic effects of C. colocynthis extracts on pancreatic (MIAPaCa-2) and skin cancer (A-431) cell lines. The ethyl acetate extract demonstrated significant cytotoxicity with IC50 values of 17.4 µg/mL for MIAPaCa-2 and 13.1 µg/mL for A-431 cells, indicating potent activity compared to the standard drug doxorubicin (IC50 values of 21 µg/mL and 37.6 µg/mL respectively) .

Table 1: Cytotoxicity of Ethyl Acetate Extracts on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) | % Inhibition (100 µg/mL) |

|---|---|---|---|

| MIAPaCa-2 | 17.4 | 21 | 54.4 |

| A-431 | 13.1 | 37.6 | 68.3 |

The study also utilized molecular docking simulations, revealing that cucurbita-5(10),6,23-triene-3β,25-diol, a major compound in the extract, inhibits epidermal growth factor receptor (EGFR), a key player in cancer progression .

Additional Anticancer Findings

Another investigation into C. colocynthis seed extracts revealed notable anticancer activity across multiple cell lines (HepG2, DU145, HeLa, A549), with IC50 values ranging from 48.49 to 197.96 µg/mL . The hexane extract was particularly effective against DU145 cells with an IC50 of 48.49 µg/mL.

Table 2: Anticancer Activity of Seed Extracts

| Cell Line | Extract Type | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Chloroform | Inactive |

| DU145 | Hexane | 48.49 |

| HeLa | Methanol | Active |

| A549 | Methanol | Active |

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties against various pathogens. A study reported that extracts from C. colocynthis seeds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.9 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Seed Extracts

| Bacteria | Extract Type | MIC (µg/mL) |

|---|---|---|

| Klebsiella planticola | Hexane | 0.9 |

| Staphylococcus aureus | Methanol | 62.5 |

| Escherichia coli | Chloroform | 250 |

Phytochemical Composition

The biological activities of this compound are attributed to its rich phytochemical profile. Studies have identified various compounds within Citrullus colocynthis, including cucurbitacins and flavonoids, which contribute to its anticancer and antimicrobial effects .

Table 4: Phytochemical Constituents Identified in C. colocynthis

| Compound Class | Dominant Compounds |

|---|---|

| Cucurbitacins | Cucurbita-5(10),6,23-triene-3β,25-diol |

| Flavonoids | Quercetin, Kaempferol |

| Phenolic Compounds | Gallic acid, Caffeic acid |

Propiedades

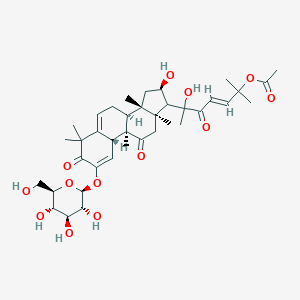

IUPAC Name |

[(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-14,20-21,23-24,27-30,32,39,41,44-46,48H,11,15-17H2,1-9H3/b13-12+/t20-,21-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEJRKXVLGOJMB-YYBMGDPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014465 | |

| Record name | Colocynthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398-78-3 | |

| Record name | Colocynthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colocynthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001398783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colocynthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colocynthin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLOCYNTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6984R18595 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of elaterinide and how is it analyzed?

A1: Elaterinide, also known as 2-O-β-D-glycopyranosyl-cucurbitacin E, is a cucurbitane-type triterpene glucoside. While its exact molecular formula and weight are not explicitly provided in the given abstracts, its structure consists of a pentacyclic cucurbitane skeleton with a glucose moiety attached. []

Q2: Where is elaterinide found in nature and are there enzymes that specifically interact with it?

A2: Elaterinide is primarily found in plants belonging to the Cucurbitaceae family, including watermelons and other gourds. [, , ] Interestingly, an enzyme called "elaterase" exhibits specific hydrolytic activity towards elaterinide and other bitter principle glycosides found in these plants. [] This enzyme has been identified in various Cucurbitaceae species, indicating its widespread presence and potential role in the metabolism of these compounds. []

Q3: What is the significance of studying elaterinide and related compounds?

A4: Elaterinide and other cucurbitane-type triterpenes are gaining increasing attention due to their potential biological activities. While the provided abstracts primarily focus on the isolation, characterization, and analytical methods for elaterinide, understanding its interactions with enzymes like cucurbitacin delta 23-reductase and elaterase could provide insights into plant metabolism and potential applications in various fields. [, ] Further research exploring the biological activity of elaterinide and related compounds could uncover potential therapeutic or agricultural applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.